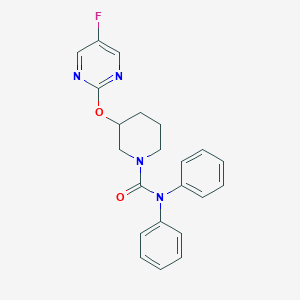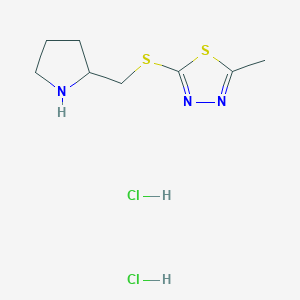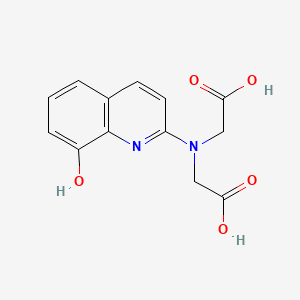
Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C4H9NO3S.C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its applications in organic synthesis, catalysis, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often require low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction can lead to different functionalized azetidines .
Scientific Research Applications
Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a scaffold for drug development
Mechanism of Action
The mechanism of action of azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate involves its reactivity due to the strained azetidine ring. The ring strain makes it more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The trifluoroacetate group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-yl acetate 2,2,2-trifluoroacetate: Similar structure but with an acetate group instead of methanesulfonate.
Azetidin-3-yl methanesulfonate: Without the trifluoroacetate group, it has different reactivity and applications.
Uniqueness
Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate is unique due to the combination of the azetidine ring, methanesulfonate group, and trifluoroacetate group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and medicinal applications .
Properties
IUPAC Name |
azetidin-3-yl methanesulfonate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S.C2HF3O2/c1-9(6,7)8-4-2-5-3-4;3-2(4,5)1(6)7/h4-5H,2-3H2,1H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGAMDWVKHXALO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2372946.png)



![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2372954.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)


![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)

